3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride
Overview
Description
3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride is a chemical compound that features an aminophenyl group attached to a hydroxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and propionamide.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Hydroxypropanamide: The resulting 4-aminobenzaldehyde is then reacted with propionamide under acidic conditions to form 3-(4-aminophenyl)-N-hydroxypropanamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-nitrophenyl)-N-hydroxypropanamide.
Reduction: 3-(4-aminophenyl)-N-hydroxypropanamide.
Substitution: Derivatives with different alkyl or aryl groups attached to the amino group.
Scientific Research Applications
3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxypropanamide moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)-N-hydroxypropanamide: Similar structure but with a nitro group instead of an amino group.
3-(4-methylphenyl)-N-hydroxypropanamide: Similar structure but with a methyl group instead of an amino group.
3-(4-chlorophenyl)-N-hydroxypropanamide: Similar structure but with a chloro group instead of an amino group.
Uniqueness
3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride is unique due to the presence of both an amino group and a hydroxypropanamide moiety
Properties
IUPAC Name |
3-(4-aminophenyl)-N-hydroxypropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-4-1-7(2-5-8)3-6-9(12)11-13;/h1-2,4-5,13H,3,6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZDWJSVBDQOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-93-4 | |
Record name | Benzenepropanamide, 4-amino-N-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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